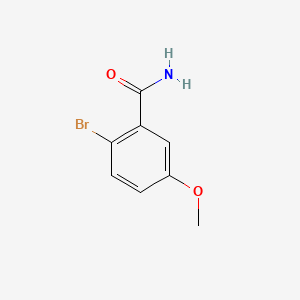

2-Bromo-5-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTKLJYDFPAPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 Methoxybenzamide and Its Derivatives

Direct Synthesis Approaches to 2-Bromo-5-methoxybenzamide

The direct construction of this compound can be achieved through several distinct synthetic routes, each with its own advantages regarding precursor availability and reaction conditions.

A primary and straightforward method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 2-bromo-5-methoxybenzoic acid. chemicalbook.comsigmaaldrich.com This transformation typically involves the activation of the carboxyl group to facilitate nucleophilic attack by an ammonia (B1221849) source.

One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-5-methoxybenzoyl chloride is a highly reactive intermediate that readily undergoes a reaction with aqueous or gaseous ammonia to yield the desired primary amide.

Alternatively, peptide coupling reagents offer a milder set of conditions for the amidation process. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can effectively mediate the formation of the amide bond directly from the carboxylic acid and ammonia, minimizing the need for harsh reagents.

Table 1: Common Amidation Strategies

| Activation Method | Typical Reagents | Key Features |

|---|---|---|

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Forms a highly reactive intermediate; reaction is often rapid. |

An alternative strategy involves the regioselective electrophilic bromination of a methoxybenzamide precursor, such as 3-methoxybenzamide. The outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. Both the methoxy (B1213986) (-OCH₃) group and the amide (-CONH₂) group are activating and direct incoming electrophiles to the ortho and para positions.

In 3-methoxybenzamide, both groups direct towards the C2, C4, and C6 positions. Achieving high selectivity for the desired 2-bromo isomer can be challenging. However, studies on similar substrates, such as 3-methoxybenzaldehyde, have shown that electrophilic bromination can proceed with high regioselectivity, affording exclusively the 2-bromo-5-methoxy product, with no formation of the 4-bromo-3-methoxy isomer. mdpi.com This suggests that a strong preference for substitution at the position para to the powerful activating methoxy group, and ortho to the amide, can be achieved. The reaction conditions, such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and solvent, as well as the presence of acidic or neutral media, can be optimized to enhance the desired regioselectivity. mdpi.comnih.gov

A third synthetic approach is the introduction of the methoxy group via etherification onto a bromo-benzamide scaffold that already contains a hydroxyl group. This route would typically commence with 2-bromo-5-hydroxybenzamide.

The most common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a nucleophilic phenoxide ion. This intermediate is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in a polar aprotic solvent like acetone (B3395972) or DMF. The phenoxide displaces the leaving group on the methylating agent to form the desired methoxy ether, this compound. This strategy provides a controlled method for installing the methoxy group at a specific position.

Synthesis of Key Precursors and Functional Group Interconversions

The availability of key starting materials is crucial for the successful synthesis of the target compound. 2-Bromo-5-methoxybenzoic acid is a pivotal precursor for the amidation route described previously.

2-Bromo-5-methoxybenzoic acid is a vital intermediate for synthesizing various pharmaceutical and bioactive compounds. chemicalbook.comgoogle.com Its preparation from commercially available starting materials has been described through several methods.

A well-documented and efficient route to 2-bromo-5-methoxybenzoic acid is the direct electrophilic bromination of 3-methoxybenzoic acid (also known as m-anisic acid). google.comprepchem.comgoogle.com In this reaction, the strongly activating, ortho-, para-directing methoxy group dominates the directing effects over the deactivating, meta-directing carboxylic acid group. This results in the selective introduction of a bromine atom at the C6 position, which is para to the methoxy group. Upon IUPAC nomenclature of the product, this compound is named 2-bromo-5-methoxybenzoic acid.

Various reaction conditions have been reported to achieve this transformation with high yields and purity. These methods range from using molecular bromine in acetic acid to more complex systems involving N-bromosuccinimide (NBS) or dibromohydantoin in the presence of catalysts. prepchem.comgoogle.com A Chinese patent describes a method where 3-methoxybenzoic acid is dissolved in a halogenated hydrocarbon solvent and undergoes bromination in the presence of a bromination initiator, a cocatalyst, and sulfuric acid, leading to high yields of the desired product. google.com

Table 2: Reported Syntheses of 2-Bromo-5-methoxybenzoic Acid from 3-Methoxybenzoic Acid

| Brominating Agent | Solvent | Catalysts/Additives | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Water | 79% | Not specified | prepchem.com |

| N-bromosuccinimide (NBS) | Chloroform | Conc. H₂SO₄, KBrO₃, Red P | 92.7% | 99.2% | google.com |

| N-bromosuccinimide (NBS) | Dichloromethane | Conc. H₂SO₄, KBr, Red P | 93.4% | 99.1% | google.com |

Another reported synthesis involves the oxidation of 2-bromo-5-methoxybenzaldehyde (B1267466) using sodium chlorite (B76162) (NaClO₂) and sodium dihydrogenphosphate (NaH₂PO₄) to give a quantitative yield of 2-bromo-5-methoxybenzoic acid. chemicalbook.com

Preparation of 2-Bromo-5-methoxybenzoic Acid as a Synthetic Intermediate

Alkylation of Bromo-Salicylic Acid Derivatives

A primary route to this compound begins with the alkylation of a bromo-salicylic acid derivative, specifically 5-bromo-2-hydroxybenzoic acid. This pathway involves two main transformations: methylation of the phenolic hydroxyl group and subsequent amidation of the carboxylic acid function.

The initial step is the O-methylation of 5-bromo-2-hydroxybenzoic acid. This is an alkylation reaction that converts the hydroxyl group into a methoxy ether. A common method involves treating the bromo-salicylic acid with a methylating agent such as dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base, like sodium hydroxide, which deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that readily attacks the methylating agent.

Once the intermediate, 2-bromo-5-methoxybenzoic acid, is formed, the next step is the conversion of the carboxylic acid group into a primary amide. This amidation can be achieved through several standard procedures. One common approach is the activation of the carboxylic acid by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-5-methoxybenzoyl chloride is then treated with ammonia (NH₃) to yield this compound. Alternatively, direct amidation can be performed using modern coupling agents that facilitate the formation of the amide bond between the carboxylic acid and an ammonia source without the need for isolating the acyl chloride intermediate.

Table 1: Reaction Conditions for Synthesis via Bromo-Salicylic Acid Alkylation

| Step | Starting Material | Reagents | Product |

|---|

| Alkylation | 5-Bromo-2-hydroxybenzoic acid | 1. NaOH 2. Dimethyl sulfate | 2-Bromo-5-methoxybenzoic acid | | Amidation | 2-Bromo-5-methoxybenzoic acid | 1. SOCl₂ 2. NH₃ | this compound |

Derivatization from 2-Bromo-5-methoxybenzaldehyde

An alternative and efficient synthetic pathway utilizes 2-Bromo-5-methoxybenzaldehyde as the starting material. This process involves the oxidation of the aldehyde functional group to a carboxylic acid, followed by amidation to form the final benzamide (B126) product.

The first step is the oxidation of 2-bromo-5-methoxybenzaldehyde to 2-bromo-5-methoxybenzoic acid. A highly effective method for this transformation employs sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene. The reaction is typically conducted in a buffered aqueous solvent system, for example, using sodium dihydrogen phosphate (B84403) (NaH₂PO₄) in a mixture of tert-butyl alcohol and tetrahydrofuran (B95107) (THF). This method is known for its high selectivity and can provide the carboxylic acid in nearly quantitative yields.

Following the successful oxidation, the resulting 2-bromo-5-methoxybenzoic acid is converted to this compound. As described in the previous section, this amidation is typically accomplished by first activating the carboxylic acid, for instance by forming the acyl chloride with thionyl chloride, and subsequently reacting it with ammonia. This two-step sequence is a robust and widely used method for the synthesis of primary benzamides.

Table 2: Reaction Conditions for Derivatization from 2-Bromo-5-methoxybenzaldehyde

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| Oxidation | 2-Bromo-5-methoxybenzaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/THF/H₂O | 2-Bromo-5-methoxybenzoic acid | Quantitative |

| Amidation | 2-Bromo-5-methoxybenzoic acid | 1. SOCl₂ 2. NH₃ | this compound | - |

Synthesis of Halogenated Aminophenyl and Methoxy-Substituted Amine Precursors

The synthesis of this compound can also be envisioned from simpler, fundamental precursors, such as halogenated and methoxy-substituted anilines. A key precursor for this approach is 2-bromo-5-methoxyaniline (B1269708).

The preparation of 2-bromo-5-methoxyaniline is efficiently carried out starting from 4-bromo-3-nitroanisole. The synthesis involves the reduction of the nitro group to a primary amine. A standard and effective method for this transformation is the use of a metal catalyst, such as iron powder, in the presence of an acid source like ammonium (B1175870) chloride in an ethanol/water solvent mixture. This reduction proceeds with high efficiency, providing 2-bromo-5-methoxyaniline in yields often exceeding 90%.

Once this key precursor is obtained, it can be converted into the target benzamide structure. This would typically involve a Sandmeyer reaction, where the primary amino group is first diazotized with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions. The resulting diazonium salt is then reacted with a cyanide salt (e.g., copper(I) cyanide) to introduce a nitrile group, forming 2-bromo-5-methoxybenzonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired this compound.

Table 3: Synthesis of 2-bromo-5-methoxyaniline Precursor

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| Reduction | 4-Bromo-3-nitroanisole | Fe, NH₄Cl, EtOH/H₂O | 2-bromo-5-methoxyaniline | ~95% |

Advanced Synthetic Techniques and Catalytic Processes

Modern synthetic chemistry has introduced advanced techniques that offer significant advantages over traditional methods, including enhanced reaction rates, higher yields, and improved environmental profiles. These include microwave-assisted synthesis and sophisticated metal-catalyzed reactions.

Microwave-Assisted Synthesis of Benzamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, often leading to dramatic reductions in reaction times from hours to minutes, as well as improved product yields and purity. nih.govchemrxiv.org

The synthesis of benzamides is particularly amenable to microwave assistance. Direct amidation of benzoic acids with amines can be performed under microwave irradiation, often without the need for a solvent or catalyst. acs.orgrsc.org For instance, a carboxylic acid can be mixed directly with an amine and heated in a microwave reactor for a short duration (e.g., 8-12 minutes) to produce the corresponding amide in high yield. rsc.org This approach offers a green and efficient alternative to conventional heating methods. acs.org

In cases where direct amidation is challenging, microwave heating can be combined with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. researchgate.net This combination has been shown to significantly improve the yields of amide products compared to standard DCC coupling at room temperature. researchgate.net Furthermore, microwave irradiation has been successfully applied to the synthesis of various benzamide-containing heterocyclic derivatives, demonstrating the broad applicability of this technology. oup.com While a specific protocol for this compound is not detailed, these general methods are directly applicable, suggesting that its synthesis from 2-bromo-5-methoxybenzoic acid and an ammonia source could be significantly optimized using microwave technology.

Table 4: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Method | Typical Reaction Time | Key Advantages |

|---|---|---|

| Conventional Heating | Several hours to days | Well-established, requires standard laboratory equipment. |

| Microwave Irradiation | 5 - 30 minutes | Rapid reaction rates, higher yields, cleaner reactions, energy efficient. chemrxiv.org |

Metal-Catalyzed Reactions in Benzamide Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application has expanded to include the direct functionalization of C-H bonds. A particularly advanced application is the arylation of amides through the cleavage of an unactivated C(sp³)-H bond—a bond between a carbon atom that is sp³-hybridized and a hydrogen atom. This strategy allows for the formation of new carbon-carbon bonds at positions that are traditionally unreactive.

These reactions often rely on a directing group within the amide substrate to position the palladium catalyst in proximity to the targeted C-H bond. While simple amides can be challenging substrates due to their nature as weakly-coordinating directing groups, specialized ligands have been developed to enable this transformation. For example, mono-protected amino acid (MPAA) ligands and pyridinesulfonic acid ligands have been shown to promote the Pd(II)-catalyzed β-C(sp³)–H arylation of aliphatic and Weinreb amides, respectively. nih.govacs.org

The general mechanism involves the coordination of the amide's carbonyl oxygen to the palladium(II) center. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved to form a palladacycle intermediate. snnu.edu.cn This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active palladium catalyst. snnu.edu.cn This methodology is typically applied to the alkyl portion of N-alkylamides, allowing for the introduction of an aryl group onto the N-alkyl substituent. While not a direct synthesis of the benzamide core itself, this powerful technique is used for the advanced derivatization of pre-formed amide structures.

Copper-Catalyzed Modular Assembly of Polyheterocycles

A significant advancement in the synthesis of complex polyheterocyclic structures involves a multicomponent reaction (MCR) coupled with a copper-catalyzed annulation sequence. This methodology provides an efficient pathway to privileged scaffolds like indeno[1,2-c]isoquinolinones from readily available starting materials. The process begins with an ammonia-Ugi four-component reaction (4CR) to create an intermediate Ugi adduct, which then undergoes a copper-catalyzed tandem reaction.

In a specific application of this strategy, a derivative of this compound, namely N-(2-(benzylamino)-2-oxoethyl)-2-bromo-5-methoxybenzamide, was synthesized as a key intermediate. The initial Ugi reaction sets the stage for the subsequent copper-catalyzed cyclization. Research has shown that the choice of copper catalyst is critical for the efficiency of the annulation step. An optimization study demonstrated that while various copper salts such as CuI, CuSO₄, CuCl, CuBr, CuBr₂, and Cu(NO₃)₂ could catalyze the reaction, Cu₂O and CuCN provided superior yields. The reaction conditions were further refined, identifying cesium carbonate (Cs₂CO₃) as a more effective base than potassium carbonate (K₂CO₃).

Table 1: Optimization of Copper Catalyst for Tandem Annulation Reaction

| Entry | Copper Catalyst | Yield (%) |

|---|---|---|

| 1 | CuI | 49 |

| 2 | CuSO₄ | 32 |

| 3 | CuCl | 44 |

| 4 | CuBr | 23 |

| 5 | CuBr₂ | 25 |

| 6 | Cu(NO₃)₂ | 36 |

| 7 | Cu₂O | 64 |

| 8 | CuCN | 57 |

Data derived from studies on related Ugi adducts under similar conditions.

This modular approach, which combines a multicomponent reaction with a robust cyclization step, allows for the rapid assembly of molecular complexity from simple precursors, highlighting the utility of bromo-substituted benzamides as versatile building blocks.

Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides

An elegant strategy for the synthesis of phthalimides from benzamide precursors involves a Rhodium(III)-catalyzed oxidative carbonylation. acs.orgnih.gov This reaction proceeds via a C-H/N-H bond activation mechanism, offering a direct route to functionalized cyclic imides. tandfonline.com While this method has been demonstrated on a range of benzamides, its principles are directly applicable to substrates like this compound. The reaction shows a preference for the C-H bonds of electron-rich aromatic amides, a characteristic met by the methoxy-substituted ring of the target compound. acs.orgscispace.com

The proposed catalytic cycle begins with the N-H metalation of the benzamide, followed by an ortho C-H activation to form a five-membered rhodacycle intermediate. tandfonline.com This rhodacycle then undergoes migratory insertion of carbon monoxide (CO), a C1 feedstock, to form a six-membered ring. tandfonline.com Subsequent reductive elimination yields the final phthalimide (B116566) product and regenerates the active rhodium catalyst. tandfonline.com

The reaction tolerates a variety of functional groups, although its efficiency can be influenced by the electronic nature of the substituents on the benzamide ring.

Table 2: Influence of Benzamide Substituents on Rh(III)-Catalyzed Carbonylation

| Substituent on Benzamide | Relative Yield |

|---|---|

| Electron-donating (e.g., methoxy, methyl) | Good to Excellent |

| Electron-neutral (e.g., phenyl) | Moderate to Good |

| Electron-withdrawing (e.g., fluoro) | Minimal |

| Halogens (e.g., bromo, chloro) | May lead to dehalogenated side products |

This table represents generalized findings on the impact of substituents on the reaction efficiency.

This methodology is significant as it incorporates both the amide substrate and the carbon monoxide coupling partner fully into the desired product, maximizing atom economy. tandfonline.com

One-Pot Sequential Reactions and Tandem Processes for Benzamide Ring Systems

One-pot and tandem reactions represent a cornerstone of efficient chemical synthesis by minimizing intermediate purification steps, reducing solvent waste, and saving time. For benzamide ring systems, these processes enable the construction of complex molecular architectures from simpler starting materials in a single reaction vessel.

A notable example is the one-pot synthesis of 2-substituted-phenanthridinones from N-methoxybenzamides. nih.gov This process utilizes a hypervalent iodine reagent to orchestrate consecutive C-H functionalization reactions. The sequence begins with an amidation of arenes, followed by a regioselective halogenation, all occurring at room temperature to produce the target heterocycles in good to high yields. nih.gov

Similarly, palladium-catalyzed tandem reactions have been developed for related aromatic systems, such as the assembly of polycycles containing a nine-membered sultam ring from 2-alkynylbenzenesulfonamides. sigmaaldrich.com These reactions often involve multiple bond-forming events in a cascade, such as carbometallation and ring-opening sequences, to rapidly build molecular complexity. sigmaaldrich.com Such strategies underscore the power of transition-metal catalysis in designing efficient and elegant synthetic routes to complex ring systems derived from functionalized aromatic amides.

Solvent-Free Reaction Conditions

In alignment with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that operate under solvent-free conditions. These approaches reduce environmental impact, often lower costs, and can sometimes lead to unique reactivity not observed in solution. For the synthesis of benzamides, mechanochemistry—the use of mechanical force (e.g., ball milling) to induce chemical reactions—has emerged as a powerful solvent-free technique.

Mechanochemical methods have been successfully applied to the synthesis of amides from carboxylic acids and amines using coupling reagents, as well as from esters using calcium nitride as a solid source of ammonia. acs.orgnih.gov These reactions are often rapid, efficient, and avoid the need for bulk solvent for the reaction itself, simplifying work-up procedures which may only require a simple aqueous wash. rsc.org Another approach involves the direct thermal amidation of carboxylic acids and amines by heating them together, a method that avoids activators and additives entirely. rsc.org

While a specific, widely adopted solvent-free protocol for the synthesis of this compound is not extensively documented, the general success of these green methodologies offers a promising blueprint. eurjchem.comtandfonline.com The direct reaction of 2-bromo-5-methoxybenzoic acid with an amine source under mechanochemical or thermal solvent-free conditions represents a viable and sustainable future direction for its synthesis. scispace.comrsc.org

Chemical Reactivity and Transformation Studies of 2 Bromo 5 Methoxybenzamide

Reactivity of the Aryl Bromine Moiety

The aryl bromine atom is a key site for synthetic modifications, enabling the introduction of diverse substituents onto the aromatic ring through several reaction types.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a halogen on an aromatic ring with a nucleophile. libretexts.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The mechanism involves two main steps: the initial attack of the nucleophile to form a carbanion, followed by the departure of the halide ion to restore the aromaticity of the ring. libretexts.org

In the case of 2-Bromo-5-methoxybenzamide, the methoxy (B1213986) group is electron-donating and the amide group is weakly deactivating, making the aryl bromine less susceptible to classical SNAr reactions under standard conditions. However, under forcing conditions or with very powerful nucleophiles, substitution may occur. The reactivity can be enhanced through metal catalysis, which offers an alternative pathway for carbon-heteroatom bond formation. mdpi.com

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, with aryl halides being common starting materials. nih.govresearchgate.netrsc.org These reactions have become central to modern synthetic chemistry. researchgate.netrsc.org

Carbon-Carbon Bond Formation: The Suzuki-Miyaura coupling, which pairs an organic halide with an organoboron reagent, is one of the most widely used methods for creating C-C bonds. researchgate.net For this compound, a palladium catalyst in the presence of a base would facilitate the reaction with an aryl or vinyl boronic acid to yield a biaryl or styrenyl benzamide (B126), respectively. Other notable C-C bond-forming reactions include the Stille coupling (using organotin reagents) and the Heck reaction (with alkenes). researchgate.net Copper-catalyzed cross-coupling of thioorganic compounds with boronic acids has also been developed as a mechanistically distinct approach. nih.gov

Carbon-Heteroatom Bond Formation: The formation of C-N, C-O, and C-S bonds via cross-coupling is crucial for synthesizing a wide array of functional molecules. nih.govnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for coupling aryl halides with amines to form C-N bonds. rsc.org Similarly, related palladium- or copper-catalyzed systems can be used to couple this compound with alcohols or thiols to generate the corresponding ethers and thioethers. These reactions typically proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. mdpi.comnih.gov

Table 1: Representative Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C |

| Heck | Alkene | Pd(0) catalyst, Base | C-C |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | C-C |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base | C-N |

| Ullmann Condensation | R-OH, R-SH | Cu(I) catalyst, Base | C-O, C-S |

Reactivity of the Methoxy Group: Oxidation and Demethylation

The methoxy group (-OCH₃) is generally stable, but it can undergo specific transformations, most notably demethylation to reveal a phenol.

Demethylation: The cleavage of aryl methyl ethers is a common transformation in natural product synthesis and medicinal chemistry. wikipedia.org This can be achieved using various reagents. Lewis acids such as boron tribromide (BBr₃) are highly effective for cleaving ethers, often at low temperatures. researchgate.net Other reagents include strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) under reflux conditions. researchgate.net A combination of aluminum chloride (AlCl₃) with a soft nucleophile like ethyl mercaptan has also been reported to work, with potential for regioselectivity if other methoxy groups are present. researchgate.net The choice of reagent can depend on the presence of other functional groups in the molecule.

Oxidation: Direct oxidation of the methoxy group on an aromatic ring is not a common transformation. The aromatic ring itself is more susceptible to oxidation under harsh conditions. However, oxidative demethylation can occur biochemically, often catalyzed by enzymes like cytochrome P450. wikipedia.org In a laboratory setting, this transformation is rare compared to nucleophilic demethylation.

Transformations at the Amide Functionality

The primary amide group (-CONH₂) is a versatile functional group that can be modified through reduction, substitution at the nitrogen atom, or other derivatizations.

Reduction of the Amide to Amine

The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. masterorganicchemistry.com Primary amides like this compound can be reduced to the corresponding benzylamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this conversion due to the low reactivity of the amide carbonyl. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via hydride addition to the carbonyl carbon, followed by elimination of an aluminate species to form an iminium intermediate, which is then further reduced to the amine. masterorganicchemistry.comchemistrysteps.com More modern and chemoselective methods have also been developed, utilizing various catalysts and hydride sources like silanes, which can tolerate a wider range of functional groups. organic-chemistry.org

Table 2: Common Reagents for Amide Reduction

| Reagent(s) | Product from Primary Amide | Typical Conditions |

|---|---|---|

| LiAlH₄, then H₂O workup | Primary Amine | Anhydrous ether or THF |

| BH₃·THF | Primary Amine | Anhydrous THF, often requires heat |

| Silanes (e.g., TMDS) with catalyst | Primary Amine | Various catalysts (e.g., B(C₆F₅)₃) |

N-Substitution and Derivatization of the Amide Nitrogen

The nitrogen atom of a primary amide can act as a nucleophile, allowing for the introduction of various substituents. mdpi.com

N-Substitution: Alkylation or arylation of the amide nitrogen can be achieved by reaction with electrophiles such as alkyl halides or aryl halides. These reactions often require a base to deprotonate the amide nitrogen, increasing its nucleophilicity. The synthesis of various N-substituted this compound derivatives demonstrates the feasibility of this approach. appchemical.com For instance, reaction with an appropriate alkyl halide in the presence of a base like sodium hydride would yield a secondary amide.

Derivatization: Derivatization refers to the conversion of the amide into other functional groups. gcms.cz For example, amides can be coupled with carboxylic acids using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to form N-acylamides (imides), although this is more common for coupling amines to carboxylic acids. thermofisher.com The amide nitrogen can also be part of cyclization reactions or undergo rearrangements under specific conditions. mdpi.com Acylation with reagents like trifluoroacetic anhydride (B1165640) can be used to introduce protecting groups or modify the amide's reactivity. researchgate.net

Regioselective Functionalization of the Benzamide Ring

The regioselective functionalization of the aromatic ring in this compound is a critical aspect of its chemistry, enabling the synthesis of more complex derivatives with potential applications in various fields of chemical research. The substitution pattern of the benzene (B151609) ring is dictated by the electronic and steric effects of the existing substituents: the bromo, methoxy, and amide groups. These groups influence the position of incoming reagents in both electrophilic aromatic substitution and directed ortho-metalation reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on this compound is determined by the directing effects of the substituents already present on the ring. masterorganicchemistry.commasterorganicchemistry.com

The three substituents—bromo, methoxy, and carboxamide—exert distinct electronic effects that influence the regioselectivity of electrophilic attack. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The bromine atom (-Br) is a deactivating group but is also ortho, para-directing. The amide group (-CONH₂) is a meta-directing group.

In the case of this compound, the powerful ortho, para-directing influence of the methoxy group is expected to dominate. The positions ortho and para to the methoxy group are C-4 and C-6. The C-2 position is already substituted with a bromine atom. Therefore, incoming electrophiles are predicted to substitute at the C-4 and C-6 positions. Steric hindrance from the adjacent bromo and amide groups might influence the ratio of the resulting isomers.

| Substituent | Position | Electronic Effect | Directing Effect |

| -Br | C-2 | Deactivating (Inductive) | ortho, para |

| -OCH₃ | C-5 | Activating (Resonance) | ortho, para |

| -CONH₂ | C-1 | Deactivating (Resonance) | meta |

Considering the combined effects, the C-4 and C-6 positions are the most activated towards electrophilic attack. For instance, in the bromination of anisole (B1667542) (methoxybenzene), the major product is the para-bromo isomer. msu.edu A similar preference for the position para to the methoxy group (C-4) can be anticipated for this compound, with the C-6 position being the other likely site of substitution.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles. wikipedia.orgorganic-chemistry.org

In this compound, both the amide (-CONH₂) and the methoxy (-OCH₃) groups can act as directing metalation groups. wikipedia.org The amide group is generally considered a stronger DMG than the methoxy group. organic-chemistry.org Therefore, it is expected that the primary site of lithiation will be the position ortho to the amide group, which is the C-6 position.

The general mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, which increases the acidity of the proximal ortho protons, facilitating their removal. uwindsor.cabaranlab.org

Potential Directed Ortho-Metalation Sites:

| Directing Group | Ortho Position | Expected Outcome |

| -CONH₂ | C-6 | Major lithiation site |

| -OCH₃ | C-4, C-6 | Minor or no lithiation at C-4 |

Following the generation of the aryllithium species at the C-6 position, quenching with an electrophile (E+) would lead to the formation of a 1,2,3,5-tetrasubstituted benzene derivative. This strategy provides a reliable method for introducing a wide range of functional groups at a specific position, which might be difficult to achieve through classical electrophilic aromatic substitution.

Spectroscopic and Structural Characterization of 2 Bromo 5 Methoxybenzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For 2-Bromo-5-methoxybenzamide, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amide protons. Based on data from closely related N-substituted analogs, the aromatic protons appear in the range of δ 6.7-7.5 ppm. acs.orgnih.gov The methoxy group protons typically appear as a sharp singlet around δ 3.7-3.9 ppm. acs.orgnih.gov The two amide protons (-CONH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy reveals the chemical environment of each carbon atom. The spectrum of this compound will show eight distinct signals. The carbonyl carbon (C=O) of the amide is the most deshielded, appearing far downfield. The six aromatic carbons can be distinguished based on their substitution and electronic environment, with the carbon bearing the methoxy group (C5) and the carbon bearing the bromine (C2) being significantly affected. The methoxy carbon (-OCH₃) gives a characteristic signal around δ 55-56 ppm. acs.orgnih.gov

The following table outlines the expected chemical shifts based on published data for analogous compounds.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| H3 | ~7.4 (d) | ~134 | Aromatic proton ortho to bromine. |

| H4 | ~6.8 (dd) | ~118 | Aromatic proton ortho to methoxy group. |

| H6 | ~7.0 (d) | ~115 | Aromatic proton ortho to amide group. |

| -OCH₃ | ~3.7 (s) | ~56 | Methoxy group protons. |

| -NH₂ | Variable (br s) | N/A | Amide group protons. |

| C=O | N/A | ~168 | Amide carbonyl carbon. |

| C1 | N/A | ~138 | Carbon attached to the amide group. |

| C2 | N/A | ~110 | Carbon attached to bromine. |

| C3 | ~7.4 | ~134 | Aromatic CH. |

| C4 | ~6.8 | ~118 | Aromatic CH. |

| C5 | N/A | ~159 | Carbon attached to the methoxy group. |

| C6 | ~7.0 | ~115 | Aromatic CH. |

Note: Data is predicted based on values for N-substituted analogs like N-(2-(Benzylamino)-2-oxoethyl)-2-bromo-5-methoxybenzamide. acs.orgnih.gov Exact shifts can vary with solvent and experimental conditions.

While 1D NMR provides chemical shift information, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show cross-peaks between adjacent aromatic protons H3 and H4, as well as between H4 and H6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond correlation). It would be used to definitively assign the signals for the protonated aromatic carbons (C3, C4, C6) and the methoxy carbon by linking their known ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. Key expected correlations for this compound would include:

Correlations from the methoxy protons (-OCH₃) to the C5 carbon, confirming the position of the methoxy group.

Correlations from the aromatic proton H6 to the carbonyl carbon (C=O) and C4, confirming the connectivity around the amide group.

Correlations from the H4 proton to C2, C6, and the amide-bearing C1, helping to assign the quaternary carbons.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A study on the synthesis of this compound identified a characteristic N-H stretching vibration at 3415 cm⁻¹. rsc.org The full spectrum would display several key absorption bands characteristic of its structure.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretching | 3415, ~3300-3500 | Primary Amide (-NH₂) |

| Aromatic C-H Stretching | ~3000-3100 | Ar-H |

| Aliphatic C-H Stretching | ~2850-2960 | Methoxy (-OCH₃) |

| C=O Stretching (Amide I) | ~1640-1680 | Amide (-CONH₂) |

| N-H Bending (Amide II) | ~1620-1650 | Amide (-NH₂) |

| Aromatic C=C Stretching | ~1450-1600 | Benzene (B151609) Ring |

| Asymmetric C-O-C Stretching | ~1200-1275 | Aryl Ether |

| Symmetric C-O-C Stretching | ~1020-1075 | Aryl Ether |

| C-Br Stretching | ~500-600 | Aryl Bromide |

Note: Data is based on one experimental value rsc.org and established ranges for functional groups found in similar molecules. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This "hard" ionization technique provides a molecular fingerprint. For this compound, the mass spectrum would show a molecular ion (M⁺˙) peak. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this peak will appear as a characteristic doublet (M⁺˙ and [M+2]⁺˙) of roughly equal intensity at m/z 230 and 232.

Common fragmentation pathways would likely include:

Loss of the amino radical (•NH₂) to give an ion at m/z 214/216.

Loss of the entire amide group (•CONH₂) to give an ion at m/z 186/188.

Loss of a methyl radical (•CH₃) from the methoxy group, followed by loss of carbon monoxide (CO).

Cleavage of the bromine atom (•Br) to yield a fragment at m/z 151.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For the protonated molecule [M+H]⁺ of this compound, the theoretical exact mass can be calculated. This technique is crucial for distinguishing it from other compounds that may have the same nominal mass. For example, the HRMS (ESI) analysis of a related compound, N-(2-(Benzylamino)-2-oxoethyl)-2-bromo-5-methoxybenzamide, showed an experimental mass of 377.0496 for the [M+H]⁺ ion, which was in excellent agreement with the calculated mass of 377.0495 for its formula C₁₇H₁₈BrN₂O₃. acs.orgnih.gov

Calculated Exact Mass for C₈H₉⁷⁹BrNO₂ [M+H]⁺: 229.9866

Calculated Exact Mass for C₈H₉⁸¹BrNO₂ [M+H]⁺: 231.9845

An experimental HRMS result matching these values would definitively confirm the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information about a compound. In the analysis of this compound, ESI-MS helps in confirming the mass of the molecule by creating ions in the gas phase. The molecule is typically protonated or forms adducts with other ions present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

The mass-to-charge ratio (m/z) of these ions is then measured. For this compound (C₈H₈BrNO₂), the monoisotopic mass is 228.97385 Da. uni.lu The expected m/z values for common adducts in positive ion mode ESI-MS are used to confirm the presence and identity of the compound. ESI-MS is also a valuable tool for the characterization of derivatives and analogs, where it can be used to confirm the successful synthesis of target compounds by identifying their molecular ions. lew.roresearchgate.net

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 229.98113 |

| [M+Na]⁺ | 251.96307 |

| [M+K]⁺ | 267.93701 |

| [M+NH₄]⁺ | 247.00767 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which is then used to confirm the empirical formula. For this compound, the molecular formula is C₈H₈BrNO₂.

The theoretical elemental composition is calculated based on the atomic masses of carbon, hydrogen, bromine, nitrogen, and oxygen and the molecular weight of the compound (230.05 g/mol ). Experimental results from elemental analysis are expected to be in close agreement with these theoretical values (typically within ±0.4%) to validate the empirical formula and purity of the synthesized compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 41.77 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.51 |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.73 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.09 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.91 |

X-ray Crystallography for Solid-State Structure Determination

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.025 (2) |

| b (Å) | 13.673 (3) |

| c (Å) | 10.749 (2) |

| β (°) | 106.33 (3) |

| Volume (ų) | 1553.4 (5) |

| Z | 4 |

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of 2-Bromo-5-methoxybenzamide. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds similar to this compound, such as 2-Bromobenzamide (B1207801) and other substituted benzonitriles, DFT calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p). chalcogen.ronih.govorientjchem.org These calculations yield optimized molecular geometries, including bond lengths and angles, that are often in close agreement with experimental data derived from techniques like X-ray diffraction. scielo.br

The optimized structure of this compound is characterized by the planarity of the benzene (B151609) ring, with the amide and methoxy (B1213986) groups as substituents. Key structural parameters, such as the C-Br, C-O, and C-N bond lengths, as well as the torsion angle of the amide group relative to the ring, are determined. For the related 2-Bromobenzamide, DFT calculations have shown that the C-C bond distances in the ring vary slightly, and the C-N bond of the amide group possesses partial double bond character. chalcogen.ro The introduction of the electron-donating methoxy group at the 5-position is expected to influence the electron density distribution and geometry of the benzene ring.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.govnih.gov The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amide group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the amide hydrogens, making them potential hydrogen bond donors. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Substituted Benzamides

| Parameter | Bond/Angle | Typical Calculated Value | Reference Method |

| Bond Length | Ring C-C | 1.38 - 1.40 Å | B3LYP/6-311++G(d,p) chalcogen.ro |

| Bond Length | C-C(O)NH2 | ~1.51 Å | B3LYP/6-311++G(d,p) chalcogen.ro |

| Bond Length | C=O | ~1.24 Å | B3LYP/6-311++G(d,p) chalcogen.ro |

| Bond Length | C-N | ~1.36 Å | B3LYP/6-311++G(d,p) chalcogen.ro |

| Bond Angle | C-C-N | ~118° | B3LYP/6-311++G(d,p) chalcogen.ro |

| Dihedral Angle | O=C-C=C | ~20-25° (non-planar) | RHF nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. uomphysics.net

For aromatic compounds like this compound, the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is a π*-orbital. In related molecules like 5-bromo-2,3-dimethoxybenzaldehyde, the HOMO is localized on the dimethoxy-substituted ring, and the LUMO is distributed across the entire molecule, including the carbonyl group. scielo.br A similar distribution is expected for this compound.

From the HOMO and LUMO energies, various electronic descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = μ² / (2η) (where μ is the electronic chemical potential)

These descriptors provide a quantitative measure of the molecule's stability and reactivity profile. scielo.br

Table 2: Calculated Electronic Properties for a Representative Bromo-methoxy Aromatic System

| Property | Symbol | Typical Calculated Value (eV) | Reference Method |

| HOMO Energy | EHOMO | -6.5 to -7.5 eV | DFT/B3LYP scielo.bruomphysics.net |

| LUMO Energy | ELUMO | -1.5 to -2.5 eV | DFT/B3LYP scielo.bruomphysics.net |

| Energy Gap | ΔE | 4.5 to 5.5 eV | DFT/B3LYP scielo.bruomphysics.net |

| Ionization Potential | I | 6.5 to 7.5 eV | Koopmans' Theorem scielo.br |

| Electron Affinity | A | 1.5 to 2.5 eV | Koopmans' Theorem scielo.br |

Conformational Analysis and Energetic Landscapes

The flexibility of this compound is primarily associated with the rotation of the amide (-CONH₂) and methoxy (-OCH₃) groups relative to the benzene ring. Theoretical studies on substituted benzamides reveal a complex energetic landscape with multiple possible conformers. nih.gov

For 2-methoxybenzamides, a key conformational feature is the potential for an intramolecular hydrogen bond between one of the amide N-H protons and the oxygen atom of the methoxy group. This interaction leads to the formation of a stable, planar, six-membered pseudo-ring. nih.govoup.com This conformation is often the global energy minimum, significantly stabilizing the molecule.

However, rotation around the C(ring)-C(amide) bond can lead to other conformers where this hydrogen bond is absent. Similarly, the methoxy group can rotate relative to the ring. Theoretical calculations, such as Potential Energy Surface (PES) scans, can map these rotational barriers and identify stable conformers (local minima) and transition states. Studies on N-methyl-2-methoxybenzamide have shown that the planar conformer, stabilized by the N-H···O hydrogen bond, is significantly more stable (by >2.0 kcal/mol) than non-hydrogen-bonded conformers. nih.gov The presence of the bromine atom at the 2-position might introduce steric hindrance that could influence the preferred orientation of the amide group, potentially affecting the planarity and stability of the conformers.

Investigation of Intermolecular Interactions

In the solid state, molecules of this compound interact with each other through a variety of non-covalent forces, which dictate the crystal packing arrangement. researchgate.net

Hydrogen bonds are among the strongest intermolecular forces governing the structure of molecular crystals. nih.gov The benzamide (B126) moiety is an excellent hydrogen bonding unit, featuring two donor N-H groups and one acceptor C=O group. In the crystal lattice of benzamides, a common and highly stable motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds. researchgate.net

Beyond this primary dimer formation, the remaining N-H group can participate in further hydrogen bonding, creating chains or sheets. The methoxy oxygen atom can also act as a hydrogen bond acceptor. Crystal structure analyses of related compounds, such as N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, show molecules linked into chains via intermolecular N-H···O hydrogen bonds. nih.govnih.gov It is therefore highly probable that the crystal structure of this compound features an extensive network of hydrogen bonds, playing a dominant role in the supramolecular architecture. chemrxiv.org

The bromine atom in this compound can participate in halogen bonding (XB). A halogen bond is a directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile (a lone pair or a π-system). semanticscholar.org

Pi-Stacking Effects

Pi-stacking (π-π) interactions are crucial non-covalent forces that play a significant role in molecular recognition, crystal engineering, and the stabilization of biological macromolecules. mdpi.com These interactions arise from the attractive forces between aromatic rings. In the context of this compound, the substituted benzene ring can participate in π-stacking with other aromatic systems. Computational studies on similar aromatic amides and substituted benzenes help to elucidate the nature of these interactions.

Theoretical investigations have shown that the strength and geometry of π-stacking are highly dependent on the substituents attached to the aromatic ring. researchgate.net Electron-donating groups, like the methoxy (-OCH₃) group in this compound, increase the electron density of the aromatic ring, which can influence its interaction with other π-systems. Conversely, the electron-withdrawing bromo (-Br) group can create a region of positive electrostatic potential on the ring. This substitution pattern leads to a complex electrostatic surface for the molecule.

Computational models, particularly those using Density Functional Theory (DFT) with dispersion corrections, are employed to calculate the interaction energies and optimal geometries of π-stacked dimers. For instance, studies on amide-heteroarene stacking have highlighted the importance of opposing dipoles in strengthening these interactions. nih.gov The amide group itself presents a π-system that can interact with other aromatic rings.

Detailed research findings from computational studies on analogous systems reveal that parallel-displaced and T-shaped geometries are often more energetically favorable than a perfectly face-to-face stacked arrangement. This preference is attributed to a minimization of Pauli repulsion and a maximization of attractive dispersion and electrostatic interactions. The interplay between the electron-donating methoxy group and the electron-withdrawing bromine atom in this compound would likely result in a nuanced potential energy surface for its π-stacking interactions.

To illustrate the impact of substituents on π-stacking interactions, the following table presents data from a computational study on substituted benzene dimers. While not specific to this compound, it demonstrates the energetic effects of different functional groups.

| Interacting Dimer (Parallel-Displaced) | Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| Benzene-Benzene | M05-2X | 6-311++g(d,p) | -2.75 |

| Benzene-Toluene (CH₃) | M05-2X | 6-311++g(d,p) | -2.98 |

| Benzene-Anisole (OCH₃) | M05-2X | 6-311++g(d,p) | -3.20 |

| Benzene-Bromobenzene (Br) | M05-2X | 6-311++g(d,p) | -2.85 |

| Benzene-Nitrobenzene (NO₂) | M05-2X | 6-311++g(d,p) | -3.50 |

This table presents representative data for substituted benzene dimers to illustrate the principles of pi-stacking effects. The data is derived from general findings in computational chemistry literature and is not specific to this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. rsc.org For reactions involving this compound, DFT calculations can map out the potential energy surface of a given transformation, helping to identify the most probable reaction pathway.

For example, in reactions such as amide bond formation or cross-coupling reactions at the bromine-substituted carbon, computational studies can clarify the role of catalysts, the sequence of bond-forming and bond-breaking events, and the factors controlling regioselectivity and stereoselectivity. semanticscholar.org A typical computational approach involves optimizing the geometries of reactants, products, intermediates, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points (minima for stable species and first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections.

A study on the reaction mechanism for the formation of N-(carbamoylcarbamothioyl)benzamide using the B3LYP/6-31g(d) level of theory successfully computed the reaction pathway, identifying two transition states. researchgate.netnih.gov Such studies provide the activation energies (the energy barrier that must be overcome for the reaction to proceed), which are crucial for understanding reaction kinetics.

The following table provides a hypothetical example of data that could be obtained from a DFT study on a reaction involving a substituted benzamide, illustrating the kind of information that computational elucidation of a reaction mechanism can provide.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State 1 | +25.4 | 1 |

| Intermediate | -5.2 | 0 |

| Transition State 2 | +15.8 | 1 |

| Products | -12.6 | 0 |

This is an illustrative data table representing typical outputs from a DFT calculation for a reaction mechanism. The values are hypothetical and serve to demonstrate the concept of reaction mechanism elucidation through computational modeling.

In Silico Prediction of Spectroscopic Parameters

In silico methods, particularly those based on quantum mechanical calculations, allow for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of compounds like this compound.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations, primarily using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies of a molecule. ias.ac.in These calculated frequencies correspond to the fundamental vibrational modes, which are observed in Infrared (IR) and Raman spectra. By comparing the computed spectrum with the experimental one, a detailed assignment of the spectral bands to specific molecular vibrations can be made. For this compound, this would include stretching and bending modes of the C=O, N-H, C-Br, and C-O-C functional groups, as well as the vibrations of the aromatic ring. Theoretical studies on similar molecules like 3-amino-4-methoxy benzamide have demonstrated the utility of DFT in assigning vibrational frequencies. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (δ) and coupling constants (J) is another powerful application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, their chemical shifts can be predicted relative to a standard (e.g., tetramethylsilane, TMS). These predictions are highly sensitive to the molecular conformation, making them useful for conformational analysis as well. For this compound, in silico NMR predictions would help in assigning the signals in the ¹H and ¹³C NMR spectra to the specific protons and carbon atoms in the molecule.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net These calculations provide information about the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λₘₐₓ), and the oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations could predict the π→π* and n→π* electronic transitions responsible for its UV-Vis absorption profile. The choice of functional and the inclusion of solvent effects are critical for obtaining accurate predictions. nih.gov

The table below shows representative data from a theoretical study on a substituted aromatic compound, illustrating the comparison between experimental and computationally predicted spectroscopic data.

| Spectroscopic Parameter | Experimental Value | Calculated Value (Method/Basis Set) |

| IR: ν(C=O) stretch | 1660 cm⁻¹ | 1675 cm⁻¹ (B3LYP/6-311++G(d,p)) |

| IR: ν(N-H) stretch | 3400 cm⁻¹ | 3415 cm⁻¹ (B3LYP/6-311++G(d,p)) |

| ¹³C NMR: δ(C=O) | 168.5 ppm | 170.2 ppm (GIAO-B3LYP/6-311++G(d,p)) |

| UV-Vis: λₘₐₓ | 295 nm | 290 nm (TD-B3LYP/6-311++G(d,p)) |

This table provides an illustrative comparison of experimental and calculated spectroscopic data for a generic substituted benzamide to demonstrate the utility of in silico prediction. The values are representative and not specific to this compound.

Applications of 2 Bromo 5 Methoxybenzamide As a Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of the bromo and amide groups in 2-bromo-5-methoxybenzamide facilitates a range of intramolecular and intermolecular cyclization reactions, making it an ideal starting point for the synthesis of various heterocyclic systems.

Construction of Phenanthridinones and Related Polyheterocycles

Phenanthridinones are a class of polycyclic aromatic compounds, with many derivatives exhibiting significant biological activities. The synthesis of phenanthridinones often involves the formation of a new carbon-carbon bond to construct the fused ring system. Palladium-catalyzed reactions have proven to be particularly effective in this regard. General strategies for the synthesis of phenanthridinones from 2-bromobenzamides have been well-established and are applicable to this compound. nih.gov

One common approach involves the palladium-catalyzed coupling of a 2-bromobenzamide (B1207801) with an aryl partner, followed by an intramolecular C-H activation/amination cascade. While a specific example detailing the use of this compound was not found in the reviewed literature, the general applicability of this method is widely recognized. nih.govbeilstein-journals.org The reaction typically proceeds via an initial Suzuki or Heck coupling to introduce an aryl group at the 2-position, followed by a palladium-catalyzed intramolecular C-N bond formation to yield the phenanthridinone core. The methoxy (B1213986) group on the benzamide (B126) ring can influence the electronic properties of the molecule and potentially the reaction conditions and yields.

Another powerful strategy for constructing phenanthridinones is the palladium-catalyzed reaction of N-methoxybenzamides with arenes through multiple C-H activation steps. nih.govrsc.org This method allows for the direct arylation of the benzamide, followed by intramolecular cyclization. Although these examples start with N-methoxybenzamides, the conversion of this compound to its N-methoxy derivative is a feasible transformation, thus providing an indirect route to phenanthridinones from the title compound.

Furthermore, palladium nanoparticles have been shown to be effective catalysts for the intramolecular C–H bond functionalization of N-methyl-N-aryl-2-halobenzamides to produce phenanthridinones, tolerating a variety of functional groups including methoxy substituents. nih.gov

Table 1: General Palladium-Catalyzed Methods for Phenanthridinone Synthesis Applicable to this compound Derivatives

| Coupling Partner | Catalyst System | Key Transformation | Reference |

| Arylboronic acid | Pd(OAc)₂, Ligand | Suzuki Coupling followed by Intramolecular Amination | nih.gov |

| Arene | Pd(OAc)₂ | Multiple C-H Activations | nih.govrsc.org |

| N-Aryl group | Pd-PVP Nanoparticles | Intramolecular C-H Arylation | nih.gov |

Synthesis of Isoindolinones

Isoindolinones are another important class of nitrogen-containing heterocycles found in many biologically active molecules. The synthesis of isoindolinones can be achieved through various transition metal-catalyzed reactions. A notable method involves the palladium-catalyzed C-H activation of N-methoxybenzamides and their subsequent annulation with alkenes. rsc.orgnih.gov This reaction proceeds via an ortho-C(sp²)–H activation and intramolecular oxidative amidation. While the direct use of this compound is not explicitly detailed, its conversion to the corresponding N-methoxybenzamide would allow its entry into this synthetic pathway.

More directly relevant is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, which provides a novel route to 3-(imino)isoindolin-1-ones. mdpi.com This reaction demonstrates tolerance for a variety of substituents on the benzamide ring, suggesting that this compound would be a suitable substrate. mdpi.com The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com

Additionally, palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehydes with diamines offers a route to tricyclic isoindolinones. researchgate.net Although this method starts from a benzaldehyde, the conversion of the amide functionality in this compound to an aldehyde is a feasible synthetic transformation.

Formation of Benzoxazole (B165842) and Benzothiazole (B30560) Derivatives

Benzoxazoles and benzothiazoles are privileged heterocyclic motifs in medicinal chemistry, known for their wide range of biological activities. The synthesis of these compounds often involves the condensation of a 2-aminophenol (B121084) or 2-aminothiophenol (B119425) with a carboxylic acid derivative.

While direct synthesis from this compound is not the most common route, its hydrolysis to 2-bromo-5-methoxybenzoic acid would provide a suitable precursor. This carboxylic acid can then be coupled with 2-aminophenols or 2-aminothiophenols, followed by an intramolecular cyclization to furnish the desired benzoxazole or benzothiazole ring system. Copper-catalyzed tandem cyclization of 2-halophenols with amidines represents an alternative strategy for benzoxazole synthesis. rsc.org

A more direct, though less documented, approach could involve the intramolecular cyclization of a derivative of this compound. For instance, conversion of the amide to a thioamide, followed by an intramolecular nucleophilic aromatic substitution of the bromine atom by the sulfur atom, could potentially lead to a benzothiazole derivative. General methods for the synthesis of benzothiazoles through intramolecular C-S bond formation have been reported. jsynthchem.com

Table 2: Potential Strategies for the Synthesis of Benzoxazoles and Benzothiazoles from this compound

| Heterocycle | Synthetic Strategy | Key Intermediate |

| Benzoxazole | Hydrolysis and subsequent condensation/cyclization | 2-Bromo-5-methoxybenzoic acid |

| Benzothiazole | Hydrolysis and subsequent condensation/cyclization | 2-Bromo-5-methoxybenzoic acid |

| Benzothiazole | Thionation followed by intramolecular cyclization | 2-Bromo-5-methoxythiobenzamide |

Synthesis of Spirocompounds

Spirocompounds, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their unique three-dimensional structures. Spiro-β-lactams, in particular, have been investigated for their diverse biological activities. digitellinc.com A primary method for the synthesis of β-lactams is the Staudinger [2+2] ketene-imine cycloaddition. digitellinc.com

In the context of utilizing this compound, it could be envisioned as a precursor to an imine component for the Staudinger reaction. For example, reduction of the amide to the corresponding amine, followed by condensation with a ketone, would generate a ketimine. Subsequent reaction of this ketimine with a ketene, generated in situ from an acyl chloride and a base, would yield a spiro-β-lactam where the benzamide-derived portion is part of the spirocyclic system. While a specific example employing this compound was not found, the general principle of the Staudinger reaction is broadly applicable. organic-chemistry.orgnih.gov

Intermediate in the Development of Ligands and Small Molecules

The benzamide scaffold is a common feature in many biologically active molecules, and the specific substitution pattern of this compound makes it an interesting starting point for the design of new ligands.

Scaffold for Ligand Design

The benzamide moiety is a known pharmacophore that can interact with various biological targets. The presence of the methoxy group in this compound can be particularly advantageous in ligand design. Electron-donating groups like methoxy can influence the binding affinity and selectivity of a ligand for its target receptor.

For instance, studies on benzamide-isoquinoline derivatives as sigma-2 (σ2) receptor ligands have shown that the presence and position of a methoxy group on the benzamide ring can dramatically improve selectivity for the σ2 receptor over the σ1 receptor. nih.gov The σ2 receptor is a promising target for the development of anticancer agents. nih.gov Although this study did not specifically use this compound, it highlights the importance of the methoxybenzamide scaffold in designing selective σ2 receptor ligands. The bromine atom in this compound provides a convenient handle for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize ligand binding. This makes this compound a valuable intermediate for the generation of compound libraries for drug discovery programs targeting receptors where a methoxybenzamide scaffold is beneficial.

Precursor for Pharmacologically Relevant Compounds

The molecular framework of this compound is a key component in the synthesis of numerous compounds with significant pharmacological properties. The presence of the bromine atom on the aromatic ring provides a crucial handle for carbon-carbon bond-forming reactions, such as the palladium-catalyzed Suzuki cross-coupling, which allows for the introduction of various aryl and heteroaryl substituents. nih.govresearchgate.net This capability is instrumental in building the molecular complexity required for potent and selective drug candidates.

Research has demonstrated the role of this scaffold in developing agents with a range of therapeutic applications:

Dual Orexin Receptor Antagonists (DORAs): The precursor to the amide, 2-bromo-5-methoxybenzoic acid, has been identified as a key intermediate in the synthesis of complex pharmaceuticals, including dalidoraxan. google.com DORAs are a class of drugs used to treat sleep disorders like insomnia by blocking the wake-promoting neuropeptides known as orexins. nih.gov The synthesis of these intricate molecules often relies on the versatile reactivity of building blocks like this compound.

Analgesic and Antiproliferative Agents: Derivatives of this compound have been explored for their potential as painkillers and anti-cancer agents. In one study, a series of novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides were prepared from a related hydrazide intermediate. nih.gov Subsequent screening revealed that some of these compounds exhibited promising analgesic activity, while others displayed in vitro antiproliferative effects against tumor cell lines. nih.gov

GSK-3 Inhibitors: Glycogen synthase kinase-3 (GSK-3) is an enzyme implicated in a variety of diseases, including neurodegenerative disorders and diabetes. Heterocyclic pyrimidyl hydrazones, which can be synthesized from benzamide precursors, have been identified as potent, low-nanomolar inhibitors of GSK-3. nih.govnih.gov

Potential Antipsychotic Agents: The broader class of substituted bromo-methoxybenzamides has proven valuable in the field of neuroscience. For instance, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, a related compound, is a highly potent and selective antagonist of the dopamine (B1211576) D2 receptor. nih.gov Its pharmacological profile suggests a low tendency to induce the extrapyramidal side effects common with older antipsychotics, marking it as a potential atypical neuroleptic agent. nih.gov This underscores the utility of the bromo-methoxybenzamide core in designing central nervous system therapeutics.

| Compound Class | Pharmacological Target/Activity | Therapeutic Potential | Reference |

|---|---|---|---|

| Dual Orexin Receptor Antagonists (e.g., Dalidoraxan) | Orexin Receptors (OX1R/OX2R) | Insomnia | google.comnih.gov |

| 2-Bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides | Analgesic Activity, Antiproliferative Activity | Pain Relief, Oncology | nih.gov |

| Heterocyclic Pyrimidyl Hydrazones | Glycogen Synthase Kinase-3 (GSK-3) | Neurodegenerative Diseases, Diabetes | nih.gov |

| Substituted Benzamides (e.g., FLB 457) | Dopamine D2 Receptor | Psychosis/Schizophrenia | nih.gov |

Derivatization for Receptor-Specific Probes

Beyond its role as a precursor to therapeutics, this compound and its analogues are pivotal in the creation of molecular probes for biological imaging and diagnostics. The ability to modify the core structure, particularly through the bromine atom, allows for the attachment of reporter molecules, such as radioisotopes, for use in non-invasive imaging techniques.

Positron Emission Tomography (PET) Ligands: A prominent example is the development of PET ligands for studying dopamine receptors in the brain. The potent D2/D3 receptor antagonist (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, also known as FLB 457, is a close analogue of the title compound. nih.gov This molecule has been successfully radiolabeled by replacing one of its methoxy groups with a carbon-11 (B1219553) ([¹¹C]) isotope, creating [¹¹C]FLB 457. nih.gov This radioligand has exceptionally high affinity for D2/D3 receptors and is used in PET imaging to quantify receptor density in extrastriatal regions of the human brain, providing valuable insights into neuropsychiatric conditions like schizophrenia. nih.gov

Probes for Other Receptor Systems: The synthetic strategies employed to create dopamine receptor probes can be adapted for other targets. For example, research into ligands for the Sphingosine-1-Phosphate-5 (S1P5) receptor has involved the synthesis of fluorinated arylaminobenzamides, which were developed as potential PET imaging agents. rsc.org The synthesis began with substituted bromobenzoic acids and included an amidation step, illustrating a clear pathway where a bromo-methoxybenzamide scaffold could be functionalized to generate highly specific probes for this and other receptor systems. rsc.org

| Probe Name/Class | Biological Target | Application | Reference |

|---|---|---|---|

| [¹¹C]FLB 457 | Dopamine D2/D3 Receptors | Positron Emission Tomography (PET) Imaging of the brain | nih.gov |

| Fluorinated 6-arylaminobenzamides | Sphingosine-1-Phosphate-5 (S1P5) Receptor | Potential PET Ligands for S1P5 Receptor Imaging | rsc.org |

Molecular Interaction and Mechanistic Studies of 2 Bromo 5 Methoxybenzamide Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential mechanism of action for novel compounds.